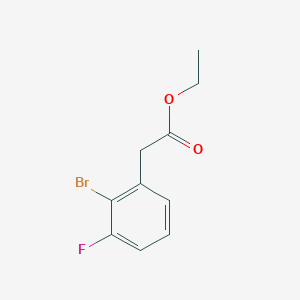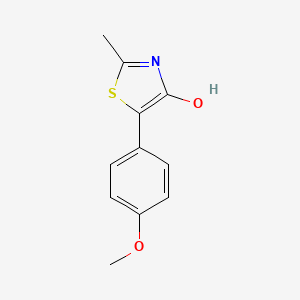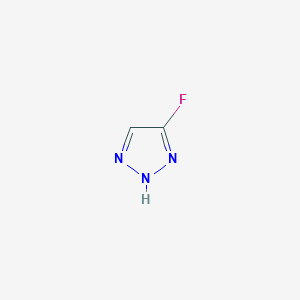
4-Fluoro-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2H-1,2,3-triazole is a fluorinated derivative of the 1,2,3-triazole family, which is a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2H-1,2,3-triazole typically involves the nucleophilic substitution of a halogenated triazole precursor. One common method is the reaction of 1-bromo-2H-1,2,3-triazole with cesium fluoride (CsF) under photoinitiated conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can form new heterocyclic compounds through cycloaddition with other unsaturated molecules.
Common Reagents and Conditions:
Nucleophilic Substitution:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a typical method for forming triazole derivatives.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
4-Fluoro-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated triazoles are investigated for their potential as antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the development of new materials, including polymers and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2H-1,2,3-triazole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s unique electronic properties also allow it to participate in redox reactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: The parent compound without the fluorine substitution.
1,2,4-Triazole: Another isomer with different nitrogen atom positions.
Fluorinated Tetrazoles: Compounds with similar fluorine substitution but containing four nitrogen atoms in the ring.
Uniqueness: 4-Fluoro-2H-1,2,3-triazole is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it more versatile in various applications compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C2H2FN3 |
|---|---|
Poids moléculaire |
87.06 g/mol |
Nom IUPAC |
4-fluoro-2H-triazole |
InChI |
InChI=1S/C2H2FN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) |
Clé InChI |
UQVNQVMNIKJMBR-UHFFFAOYSA-N |
SMILES canonique |
C1=NNN=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



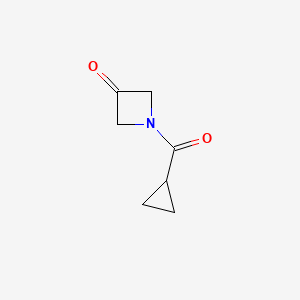
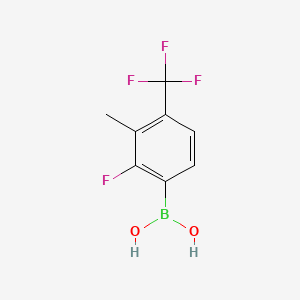
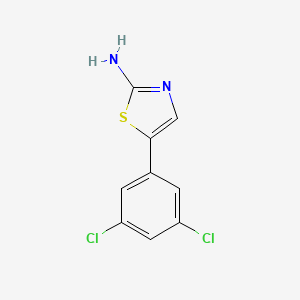
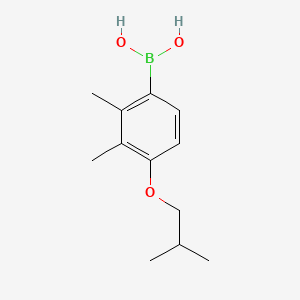
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
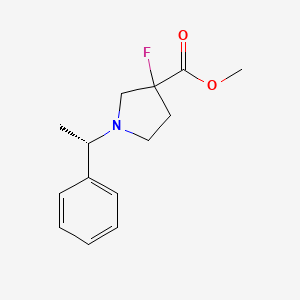

![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)

